![molecular formula C72H96ClN17O16 B1359836 Cetrorelix acetate CAS No. 1631741-31-5](/img/structure/B1359836.png)
Cetrorelix acetate
描述
醋酸西曲瑞克是一种合成的十肽,起着促性腺激素释放激素拮抗剂的作用。 它主要用于辅助生殖,抑制早发性黄体生成素激增,从而防止早发性排卵 . 该化合物还因其在治疗激素敏感性癌症和各种妇科疾病方面的潜力而被探索 .
准备方法
合成路线和反应条件
醋酸西曲瑞克采用固相肽合成法合成。该过程以Fmoc-Linker-MBHA-树脂为起始材料。依次向树脂中添加具有Fmoc保护基的氨基酸。 依次去除Fmoc保护基,并使用HBTU/HOBT或DIC/HOBT作为缩合剂 . 最终产物通过乙酰化、侧链脱保护和肽裂解获得,然后使用C18或C8色谱柱进行纯化 .
工业生产方法
醋酸西曲瑞克的工业生产涉及大规模固相肽合成,然后纯化和冷冻干燥以获得最终产品。 该工艺经过优化,以确保高收率和纯度,符合药典标准 .
化学反应分析
反应类型
醋酸西曲瑞克经历各种化学反应,包括:
氧化: 该反应可能发生在蛋氨酸残基上,导致形成亚砜衍生物。
还原: 还原反应可以逆转蛋氨酸残基的氧化。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇等还原剂。
形成的主要产物
科学研究应用
Assisted Reproductive Technology
Cetrorelix acetate is primarily used in controlled ovarian stimulation protocols for women undergoing IVF or intracytoplasmic sperm injection (ICSI). Its ability to prevent premature LH surges allows for better control over the timing of ovulation and improves the chances of successful oocyte retrieval.
- Phase 3 Clinical Studies : A study involving 949 patients demonstrated that this compound effectively prevented LH surges, with a notable safety profile. The results indicated that the use of cetrorelix significantly reduced the incidence of ovarian hyperstimulation syndrome compared to traditional GnRH agonists .
Parameter | Cetrorelix 3 mg (Single Dose) | Cetrorelix 0.25 mg (Multiple Dose) |
---|---|---|
No. of subjects | 115 | 159 |
Oocyte pick-up (%) | 98.3 | 94.3 |
LH-surge (%) | 0.0 | 1.9 |
Serum E2 at hCG (pg/ml) | 1125 | 1064 |
No. of follicles ≥11 mm at hCG | 11.2 ± 5.5 | 10.8 ± 5.2 |
Oncology
Initially developed for oncology, this compound has been investigated for its potential to manage hormone-sensitive tumors by modulating hormone levels . Its utility in this field remains limited compared to its applications in reproductive medicine.
Comparative Efficacy Studies
A prospective randomized trial compared the efficacy of single-dose this compound against daily administration of ganirelix acetate in preventing premature LH surges during ovarian stimulation cycles. The study found no significant differences in pregnancy rates between the two groups; however, cetrorelix required fewer injections, enhancing patient compliance and convenience .
- Study Design : The trial involved 185 infertile patients across sixteen ART centers in the United States.
- Outcomes : Both treatments effectively suppressed LH surges, but cetrorelix demonstrated a more favorable injection regimen.
Long-term Effects and Safety
Research indicates that the effects of cetrorelix are reversible, with spontaneous ovulation observed in subsequent cycles after treatment cessation . Safety assessments have shown mild allergic reactions as common side effects, which are generally transient and manageable.
作用机制
醋酸西曲瑞克与促性腺激素释放激素受体结合,起着促性腺激素分泌的有效抑制剂的作用。 它与垂体细胞膜受体上的天然促性腺激素释放激素竞争结合,从而以剂量依赖的方式控制黄体生成素和卵泡刺激素的释放 . 这种抑制可以防止早发性排卵并调节激素水平 .
相似化合物的比较
类似化合物
醋酸甘瑞克: 另一种用于辅助生殖的促性腺激素释放激素拮抗剂。
醋酸地加雷克: 用于通过抑制促性腺激素释放激素治疗晚期前列腺癌。
醋酸阿巴瑞克: 也用于通过抑制促性腺激素释放激素治疗前列腺癌.
独特性
醋酸西曲瑞克在其在辅助生殖技术中预防早发性排卵的具体应用方面是独一无二的。其疗效和安全性使其成为该适应症的首选。
生物活性
Cetrorelix acetate is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH). It plays a significant role in reproductive health, particularly in assisted reproductive technologies (ART) and the management of hormone-sensitive conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.
This compound functions primarily by binding to the GnRH receptor, inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism is crucial for controlling ovulation and managing hormonal therapies. The binding affinity of cetrorelix is characterized by a dissociation constant () of 0.202 nM and an inhibitory concentration () of 1.21 nM, indicating its potency in blocking GnRH activity .
Pharmacokinetics
- Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection, with a mean absolute bioavailability of 85% .
- Distribution : The volume of distribution is approximately 1.16 L/kg, with 86% protein binding .
- Metabolism : It is resistant to phase I and II metabolism but is transformed by peptidases, yielding a predominant metabolite .
- Elimination : Cetrorelix is eliminated predominantly within 48 hours, with rapid clearance from tissues like the kidney and liver .
Clinical Applications
This compound is primarily used in ART to prevent premature ovulation during ovarian stimulation. The following studies illustrate its efficacy:
- Randomized Clinical Trials : A study involving 185 infertile patients compared the efficacy of a single dose of cetrorelix (3 mg) against daily doses of ganirelix (0.25 mg). Both treatments effectively prevented premature LH surges, but cetrorelix required fewer injections, enhancing patient convenience .
- Embryological Outcomes : Research indicated that ceasing cetrorelix on trigger day improved embryological outcomes significantly without increasing the risk of premature LH surges. Patients with certain anti-Müllerian hormone (AMH) levels showed better oocyte retrieval and fertilization rates when cetrorelix was appropriately timed .
- Tailored Protocols : Another study demonstrated that individualized administration protocols for cetrorelix led to more oocytes retrieved with less FSH used compared to fixed dosing regimens .
Adverse Effects
Clinical trials have reported various adverse events associated with cetrorelix use during controlled ovarian stimulation:
Adverse Event | Incidence (%) |
---|---|
Ovarian Hyperstimulation Syndrome | 5.7 |
Nausea | 1.3 |
Headache | 1.1 |
Local site reactions | Variable |
The incidence rates reflect mild to moderate adverse effects, emphasizing the need for monitoring during treatment .
Case Studies and Research Findings
Several case studies have explored the broader implications of this compound beyond ART:
- Hormone-Sensitive Cancers : Cetrorelix has shown antiproliferative effects against hormone-sensitive cancers in vivo, suggesting potential applications in oncology .
- Anxiolytic Properties : Emerging research indicates that cetrorelix may exhibit anxiolytic and antidepressant activities, further expanding its therapeutic potential beyond reproductive health .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-ANRVCLKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020705 | |
Record name | Cetrorelix acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631741-31-5, 145672-81-7 | |
Record name | Cetrorelix monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrorelix acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRORELIX MONOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。